
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a hydroxyphenyl group and an ethyl ester of pyrazole-3-carboxylate, making it an interesting molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxyacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 1-(3-Oxo-phenyl)ethyl 1H-pyrazole-3-carboxylate.
Reduction: 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-methanol.
Substitution: 1-(3-Chlorophenyl)ethyl 1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxy group, making it less polar.
1-(4-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Similar structure but with the hydroxy group in the para position.
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxy group in the meta position, which can influence its reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-8(9-3-2-4-10(15)7-9)17-12(16)11-5-6-13-14-11/h2-8,15H,1H3,(H,13,14) |
InChI-Schlüssel |
WXUMDMKLUCXRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)O)OC(=O)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


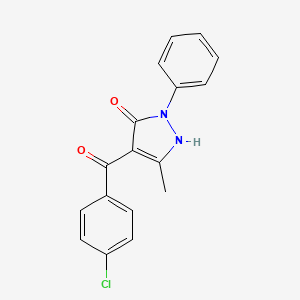
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
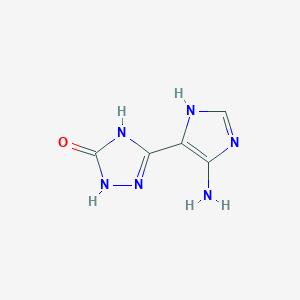

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
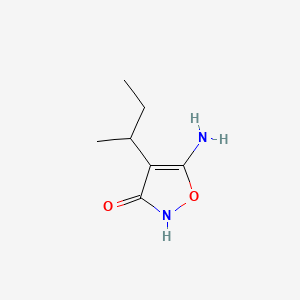
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
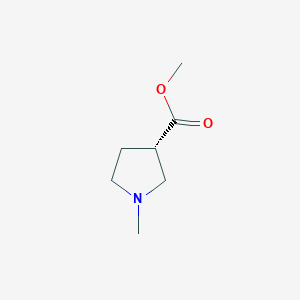

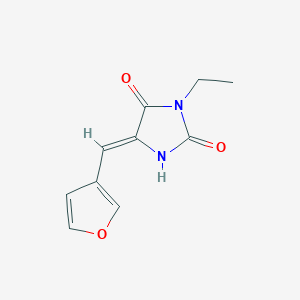
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)
